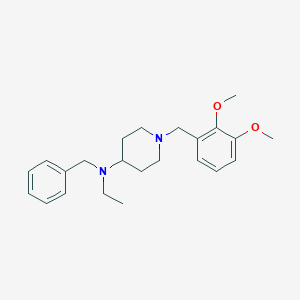![molecular formula C22H28BrN3 B247655 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247655.png)
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine is not fully understood. However, it is believed to act as a receptor agonist or antagonist depending on the specific receptor it binds to. It has been shown to inhibit the reuptake of serotonin and dopamine, leading to an increase in their levels in the brain. This can result in improved mood and reduced symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters such as serotonin and dopamine, leading to changes in mood and behavior. It has also been found to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine in lab experiments is its high affinity for several receptors. This makes it a useful tool in studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the product. Another area of interest is the identification of new therapeutic applications for this compound, particularly in the treatment of neurological disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
This compound is a compound that has shown promising results in the treatment of various neurological disorders and cancer. Its high affinity for several receptors makes it a useful tool in studying the role of these receptors in various physiological and pathological processes. However, further studies are needed to fully understand the mechanism of action and potential side effects of this compound. The development of more efficient synthesis methods and the identification of new therapeutic applications are also areas of interest for future research.
Synthesemethoden
The synthesis of 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine has been achieved using various methods. One of the commonly used methods involves the reaction between 1-(4-bromobenzyl)piperidine and phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or ethanol at a specific temperature and pressure. The yield of the product can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit a high affinity for several receptors including serotonin, dopamine, and adrenergic receptors. This compound has shown promising results in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has also been studied for its potential use in the treatment of cancer and inflammation.
Eigenschaften
Molekularformel |
C22H28BrN3 |
|---|---|
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
1-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C22H28BrN3/c23-20-8-6-19(7-9-20)18-24-12-10-22(11-13-24)26-16-14-25(15-17-26)21-4-2-1-3-5-21/h1-9,22H,10-18H2 |
InChI-Schlüssel |
WTYAJUGQZOHVPG-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)Br |
Kanonische SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-](/img/structure/B247577.png)

![4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247582.png)
![4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247583.png)
![4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247587.png)
![4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine](/img/structure/B247588.png)
![[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-](/img/structure/B247589.png)
![4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247591.png)




